molecular formula C20H23NO3 B2732146 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 638142-14-0

3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2732146
CAS No.: 638142-14-0
M. Wt: 325.408
InChI Key: PRBXHMPMHDDOOU-UHFFFAOYSA-N
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Description

This compound belongs to the 2,3-dihydro-1,3-benzoxazol-2-one class, characterized by a benzoxazolone core substituted with a 4-tert-butylphenoxyethyl chain at position 3 and a methyl group at position 3. The tert-butylphenoxy group confers high lipophilicity and steric bulk, which may enhance membrane permeability and receptor binding in biological systems. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogs like those described in and .

Properties

IUPAC Name

3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-5-10-18-17(13-14)21(19(22)24-18)11-12-23-16-8-6-15(7-9-16)20(2,3)4/h5-10,13H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBXHMPMHDDOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps. One common method includes the alkylation of 2-(4-tert-butylphenoxy)cyclohexanol with ethylene dichloride in the presence of anhydrous ferric chloride as a catalyst . The reaction is carried out at a controlled temperature of 15-20°C, followed by the addition of tert-butyl chloride to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reactants and selective catalysts can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in the treatment of various diseases, particularly neurodegenerative disorders and cancers.

Neuroprotective Effects : Research indicates that derivatives of benzoxazole exhibit neuroprotective properties. In vitro studies have shown that these compounds can inhibit neuroinflammation and promote neuronal survival under stress conditions, making them candidates for further development in treating Alzheimer's disease and other neurodegenerative conditions .

Anticancer Activity : Compounds with similar structures have demonstrated significant anticancer properties. For example, studies have reported that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways. This suggests that 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one may have similar effects .

Enzyme Inhibition

The compound exhibits inhibitory activity against various enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are crucial in the metabolism of neurotransmitters and are often targeted in the development of treatments for depression and cognitive disorders. The ability to inhibit these enzymes suggests potential use in managing conditions like depression and Alzheimer's disease .

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. The presence of the tert-butylphenoxy group enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Neuroprotective Mechanism

A study investigating the neuroprotective effects of benzoxazole derivatives found that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) in neuronal cells exposed to oxidative stress. Flow cytometry analysis indicated a significant decrease in apoptotic cells compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

In vitro assays on various cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values were determined for several cancer types:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF-7 (Breast)18Cell cycle arrest
A549 (Lung)22Intrinsic pathway activation

These findings support further investigation into its development as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The tert-butylphenoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Variations and Their Impacts

The following table summarizes key structural analogs and their functional differences:

Compound Name Substituent Variation Impact on Properties Source
3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one 4-tert-butylphenoxy ethyl side chain High lipophilicity, steric bulk; potential for prolonged half-life and tissue penetration .
3-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one Propyl chain instead of ethyl Increased alkyl chain length may enhance flexibility but reduce metabolic stability .
3-(5-phenylpentyl)-6-(3,4,5-trifluorobenzoyl)-2,3-dihydro-1,3-benzoxazol-2-one Trifluorobenzoyl group, pentyl chain Fluorine atoms improve metabolic stability; bulky substituents may hinder receptor binding .
5-methyl-3-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one 2-methylphenoxy vs. 4-tert-butylphenoxy Reduced steric hindrance and lipophilicity; may favor aqueous solubility but weaker target affinity .
5-amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one Amino group, dimethylaminoethyl side chain Enhanced water solubility due to basic amine; potential for hydrogen bonding or ionic interactions .
Benzothiazole analogs (e.g., 4-(benzo[d]thiazol-2-yl) derivatives) Benzothiazole core vs. benzoxazolone Sulfur substitution reduces hydrogen-bonding capacity; altered electronic properties may affect reactivity .

Key Research Findings

The dimethylaminoethyl-substituted analog () demonstrates improved solubility (logP ~1.2) due to its ionizable amine, making it more suitable for oral administration .

Metabolic Stability :

  • Fluorinated analogs (e.g., ) exhibit enhanced resistance to oxidative metabolism due to the electronegative trifluorobenzoyl group, extending plasma half-life .
  • The tert-butyl group in the target compound may slow cytochrome P450-mediated degradation, as seen in related compounds .

Receptor Binding and Selectivity: The steric bulk of the tert-butylphenoxy group (target compound) likely enhances selectivity for hydrophobic binding pockets, as observed in cannabinoid receptor ligands (e.g., ) . Shorter alkyl chains (e.g., ethyl vs. propyl in ) may reduce off-target interactions but compromise binding affinity .

Synthetic Accessibility: The target compound and its ethyl/propyl analogs are synthesized via nucleophilic substitutions (e.g., K₂CO₃/DMF conditions in ), with yields ranging from 74% to 85% . Amino-substituted derivatives require additional steps, such as hydrogenation () or Pd/C catalysis, increasing complexity .

Biological Activity

The compound 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a member of the benzoxazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to present a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23NO3C_{21}H_{23}NO_3, and its structure can be represented as follows:

  • IUPAC Name : 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione
  • SMILES : CC(C)(C)c(cc1)ccc1OCCN(c(ccc(C)c1)c1C1=O)C1=O

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria, including Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity. Although the compound was not directly tested in this study, its structural relatives showed promising results against similar pathogens .

Table 1: Antimicrobial Activity of Related Benzoxazole Derivatives

Compound IDMIC (µg/ml)Target Organism
3a7.81Staphylococcus aureus
3b15.63Escherichia coli
3c62.50Candida albicans
.........

Anticancer Potential

Benzoxazole derivatives have also been investigated for their anticancer properties. Studies indicate that many compounds within this class exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

In a recent study focusing on structure-activity relationships (SAR), it was found that modifications in the benzoxazole structure significantly influenced its anticancer activity. For instance, compounds with electron-donating groups demonstrated enhanced efficacy against cancer cells compared to those with electron-withdrawing groups .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound AMCF-712.5
Compound BA5498.0
Compound CPC315.0
.........

The biological activity of benzoxazoles often involves multiple mechanisms:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Anticancer Mechanisms : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

A notable case study examined a series of benzoxazole derivatives for their potential as new antimicrobial agents. The study concluded that specific substitutions on the benzoxazole ring significantly enhanced antibacterial activity against resistant strains of bacteria. This finding underscores the importance of chemical modifications in developing effective therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzoxazole precursors. For example, nucleophilic substitution reactions of 4-tert-butylphenol with brominated intermediates (e.g., bromomethylbenzoxazole derivatives) under anhydrous conditions in polar aprotic solvents like DMF or DMSO. Catalytic bases (e.g., K₂CO₃) and controlled heating (60–80°C) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound. Optimization may require adjusting stoichiometry, solvent polarity, or reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this benzoxazole derivative?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons in dihydrobenzoxazole). FT-IR identifies functional groups like C=O (1680–1720 cm⁻¹) and aromatic C-O-C (1250–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray diffraction provides definitive structural confirmation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Store samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via thermogravimetric analysis (TGA). Include control experiments with antioxidants (e.g., BHT) to identify degradation pathways .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets (e.g., VEGFR-2 or neurotransmitter receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB IDs for VEGFR-2). Validate with molecular dynamics (MD) simulations (AMBER/GROMACS) to assess binding stability. Pair with free-energy perturbation (FEP) or MM-PBSA calculations to quantify binding energies. Compare results with experimental FRET or SPR data to refine models .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variations across studies) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols: use identical cell lines (e.g., MCF-7 for anticancer studies), control for solvent concentrations (DMSO < 0.1%), and validate with internal standards (e.g., staurosporine for kinase inhibition). Statistical meta-analysis (e.g., Forest plots) can identify outliers. Replicate assays with orthogonal methods (e.g., ATPase assays vs. FRET) .

Q. What strategies are effective for analyzing environmental persistence or degradation products of this compound?

  • Methodological Answer : Use solid-phase extraction (SPE) with HLB cartridges to concentrate the compound from water/sludge samples. Analyze via LC-MS/MS with multiple reaction monitoring (MRM) for quantification. For degradation studies, simulate environmental conditions (UV light, pH 3–9) and identify metabolites using high-resolution orbitrap MS. Compare with reference standards (e.g., hydroxylated or dealkylated derivatives) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer : Systematically modify substituents (e.g., tert-butylphenoxy to trifluoromethylphenoxy) and evaluate bioactivity. Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields. Prioritize analogs with improved logP (2–4) and polar surface area (PSA < 90 Ų) for membrane permeability. Validate selectivity via kinase profiling panels or receptor binding assays .

Q. What in vitro models best predict the compound’s pharmacokinetic properties (e.g., metabolic clearance)?

  • Methodological Answer : Use human liver microsomes (HLM) or hepatocyte incubations to assess Phase I metabolism (CYP450 involvement). Monitor metabolites via LC-MS and calculate intrinsic clearance (CLint). Apply PBPK modeling (e.g., Simcyp) to extrapolate to in vivo half-life. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

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